Dioctyl sulphite

Description

Properties

CAS No. |

35506-89-9 |

|---|---|

Molecular Formula |

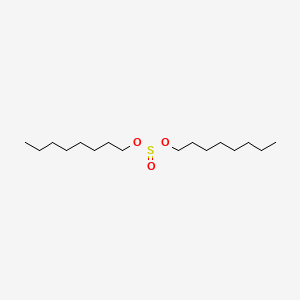

C16H34O3S |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

dioctyl sulfite |

InChI |

InChI=1S/C16H34O3S/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

KTSKBTNGZJPRPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOS(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification Stage

- Reactants: Octanol (including n-octanol, isomeric 2-ethylhexanol, and sec-octanol), maleic anhydride, and an acid catalyst.

- Catalysts: Concentrated sulfuric acid, p-toluenesulfonic acid, or dodecylbenzenesulfonic acid are commonly used to catalyze the esterification.

- Process: The alcohol and maleic anhydride are heated under stirring, raising the temperature to initiate esterification. Water formed during the reaction is continuously removed by vacuum dehydration to drive the reaction forward.

- Outcome: Formation of dioctyl maleate (an esterified intermediate).

Sulfonation Stage (Addition Reaction)

- Reactants: Dioctyl maleate and sodium bisulfite (or sodium hydrogen sulfite).

- Process: The esterified product is reacted with an aqueous solution of sodium bisulfite under heating and stirring, typically at pressures of 0.1–0.25 MPa for 3–6 hours.

- Outcome: Formation of dioctyl sodium sulfosuccinate.

Purification and Refinement

- Precipitation and Filtration: After sulfonation, the crude product undergoes dehydration. Organic solvents such as methanol, ethanol, propanol, isopropanol, butanol, isobutanol, ethylene glycol, or propylene glycol are added to dissolve the product and precipitate impurities like excess sodium bisulfite and inorganic salts.

- Desolventizing: The supernatant is heated to remove the organic solvent, yielding anhydrous, salt-free, high-purity dioctyl sodium sulfosuccinate.

- Additives: Fatty alcohol-polyoxyethylene ether wetting agents may be added during dehydration to reduce viscosity and improve dehydration efficiency.

Chemical Reaction Schemes

Esterification Reaction

$$

\text{Maleic anhydride} + 2 \text{ROH} \xrightarrow[\text{catalyst}]{\text{heat, vacuum}} \text{Dioctyl maleate} + \text{H}_2\text{O}

$$

Where ROH represents octanol variants: n-octanol, 2-ethylhexanol, and sec-octanol.

Sulfonation Reaction

$$

\text{Dioctyl maleate} + \text{NaHSO}_3 \xrightarrow{\text{heat}} \text{Dioctyl sodium sulfosuccinate}

$$

Analysis of Raw Materials and Their Effects

| Alcohol Type | Ease of Sulfonation | Product Quality | Cost Consideration |

|---|---|---|---|

| n-Octanol | High | High sulfonation degree, good performance | Expensive |

| 2-Ethylhexanol (isomeric) | Moderate | Moderate sulfonation and performance | Moderate cost |

| sec-Octanol | Low | Low sulfonation degree, poorer performance | Low cost |

- Rationale for Alcohol Mixtures: Mixing two or three types of octanol optimizes cost and product performance. For example, combining n-octanol, 2-ethylhexanol, and sec-octanol balances ease of sulfonation, product quality, and raw material cost effectively.

Detailed Production Process Example

| Step | Description | Conditions/Parameters |

|---|---|---|

| 1. Esterification | Mix 700 kg of alcohol mixture (n-octanol, 2-ethylhexanol, sec-octanol), 200 kg maleic anhydride, 5-15 kg sulfuric acid catalyst; heat and stir; vacuum dehydrate to remove ~36 kg water. | Temperature raised gradually; vacuum applied after certain temperature reached. |

| 2. Neutralization | Cool reaction mixture; add sodium hydroxide to neutralize catalyst. | Stirring to ensure complete neutralization. |

| 3. Sulfonation | Dissolve 150-225 kg sodium bisulfite in 300-550 kg water; add to esterified product; heat and stir for 3-6 hours at 0.1-0.25 MPa pressure. | Controlled temperature and pressure for reaction completion. |

| 4. Dehydration | Separate water using oil-water separator until residual water meets specification. | Temperature controlled to below 50°C during cooling. |

| 5. Precipitation | Add 1000-1500 kg absolute ethanol; stir and transfer to precipitation tank; stand for 24 hours. | Allows impurities to precipitate. |

| 6. Filtration & Refining | Filter supernatant; heat filtrate to 100-150°C to remove ethanol solvent; obtain pure dioctyl sodium sulfosuccinate. | Final product is anhydrous and salt-free. |

Advantages of the Described Preparation Methods

- Cost Efficiency: Use of mixed alcohols reduces raw material costs while maintaining product quality.

- Process Simplicity: Avoids complex vacuum reactions and high-vacuum isooctanol removal.

- Product Quality: Results in light-colored, low-odor dioctyl sodium sulfosuccinate with good wettability and low residual alcohol content.

- Environmental and Equipment Benefits: Reduced equipment requirements and lower residual solvent emissions.

Summary Table of Preparation Steps and Key Parameters

| Preparation Stage | Key Reactants | Conditions/Notes | Outcome |

|---|---|---|---|

| Esterification | Maleic anhydride + alcohol mixture + acid catalyst | Heating, stirring, vacuum dehydration to remove water | Dioctyl maleate ester |

| Neutralization | Sodium hydroxide | Cooling and neutralization of catalyst | Neutralized ester solution |

| Sulfonation | Dioctyl maleate + sodium bisulfite | Heating at 0.1-0.25 MPa for 3-6 hours | Dioctyl sodium sulfosuccinate crude |

| Dehydration | Crude product | Water removal via oil-water separator | Reduced water content |

| Precipitation | Organic solvent (e.g., ethanol) | Dissolution, precipitation, standing for 24 hours | Removal of impurities |

| Desolventizing | Filtrate from precipitation | Heating to 100-150°C to remove solvent | Pure, anhydrous product |

Chemical Reactions Analysis

Types of Reactions

Dioctyl sulfite undergoes various chemical reactions, including:

Oxidation: Dioctyl sulfite can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: Dioctyl sulfite can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfites depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Laxative Properties

Dioctyl sodium sulfosuccinate is primarily used as a laxative. Research has demonstrated its mechanism of action in stimulating net secretion of water and electrolytes in the intestines, while inhibiting the absorption of glucose and bicarbonate. This effect is partially mediated by endogenous prostaglandins, which suggests its potential for therapeutic use in managing constipation .

Formulation in Drug Delivery

The compound's surfactant properties make it useful in drug formulations, enhancing solubility and bioavailability of poorly soluble drugs. Its ability to modify surface tension assists in creating stable emulsions, which are critical for effective drug delivery systems.

Oil Recovery and Demulsification

Demulsifying Agent

Dioctyl sodium sulfosuccinate has been investigated for its effectiveness as a demulsifier in breaking crude oil-in-water emulsions. Studies indicate that it can significantly improve oil recovery rates by facilitating the separation of oil from water during extraction processes . This application is crucial in the petroleum industry, where efficient separation techniques are necessary to maximize yield and reduce environmental impact.

Surfactant in Industrial Processes

Emulsification and Stabilization

As a surfactant, dioctyl sodium sulfosuccinate plays a vital role in various industrial applications, including the formulation of paints, coatings, and personal care products. Its ability to stabilize emulsions allows for improved texture and consistency in these products.

Environmental Applications

The compound's surfactant properties are also leveraged in environmental remediation efforts, particularly in cleaning up oil spills. Its effectiveness in reducing interfacial tension aids in dispersing oil on water surfaces, promoting biodegradation by microorganisms.

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of dioctyl sulfite involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also act as a stabilizer, preventing the degradation of sensitive molecules .

Comparison with Similar Compounds

Sodium Dioctyl Sulfosuccinate (DOSS)

- Chemical Formula : C20H37NaO7S

- Applications : Widely used as an anionic surfactant in pharmaceuticals, cosmetics, and agrochemicals.

- Toxicity: Known to cause skin irritation and sensitization, with occupational exposure linked to dermatitis .

- Key Difference : Unlike Dioctyl sulphite, DOSS contains a sulfosuccinate group (SO3<sup>−</sup>–COO<sup>−</sup>), enhancing its water solubility and surfactant properties.

Diethyl Sulfide

- Chemical Formula : C4H10S

- Applications : Employed as a solvent or intermediate in organic synthesis.

- Key Difference : As a sulfide (C–S–C), it lacks the sulfite/sulfonate oxidative versatility, making it less reactive in esterification reactions.

Dimethyl Sulfate

- Chemical Formula : C2H6O4S

- Applications : Methylating agent in organic chemistry.

- Toxicity: Highly toxic, carcinogenic, and corrosive, necessitating extreme handling precautions .

- Key Difference : Contains a sulfate group (SO4<sup>2−</sup>) with strong electrophilic properties, unlike the nucleophilic sulfite group in Dioctyl sulphite.

Diphenyl Disulfide

- Chemical Formula : C12H10S2

- Applications : Used in polymer manufacturing and as a vulcanizing agent.

- Safety : Classified as a laboratory chemical with moderate toxicity; requires ventilation during use .

- Key Difference : The disulfide bond (S–S) confers thermal stability, contrasting with the hydrolytic sensitivity of sulphite esters.

Comparative Data Table

Research Findings and Structural Insights

- Reactivity : Dioctyl sulphite’s sulfite group enables nucleophilic reactions, such as transesterification, whereas sulfates (e.g., dimethyl sulfate) participate in electrophilic substitutions .

- Stability : Sulphite esters hydrolyze more readily than sulfones or sulfides, limiting their use in aqueous environments .

- Industrial Relevance : Dioctyl sulphite’s long alkyl chains improve compatibility with hydrophobic matrices, a trait shared with DOSS but absent in smaller analogs like dimethyl sulfate .

Biological Activity

Dioctyl sulphite, a sulfur-containing compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological effects, mechanisms of action, and implications in both agricultural and industrial contexts.

Dioctyl sulphite is an organosulfur compound characterized by its two octyl groups attached to a sulphite moiety. It is primarily used as a plasticizer and stabilizer in various applications, including plastics and coatings. Its chemical structure allows it to interact with biological systems, influencing cellular processes.

- Cell Membrane Interaction : Dioctyl sulphite can integrate into lipid membranes due to its hydrophobic octyl groups. This incorporation can alter membrane fluidity and permeability, potentially affecting cellular signaling and transport processes .

- Antioxidant Properties : Research indicates that dioctyl sulphite may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in mitigating damage from environmental stressors in plants .

- Enzyme Modulation : Dioctyl sulphite has been shown to influence the activity of various enzymes involved in metabolic pathways. For instance, it may enhance the activity of certain detoxifying enzymes, thereby improving cellular resilience against toxic compounds .

Agricultural Applications

A study highlighted the use of sulfur-containing compounds like dioctyl sulphite as biostimulants in agriculture. These compounds have been shown to enhance plant growth and stress tolerance by promoting nutrient uptake and improving photosynthetic efficiency .

- Table 1: Effects of Dioctyl Sulphite on Plant Growth

| Parameter | Control Group | Dioctyl Sulphite Treatment |

|---|---|---|

| Plant Height (cm) | 30 | 45 |

| Leaf Area (cm²) | 50 | 75 |

| Chlorophyll Content (mg/g) | 2.5 | 4.0 |

This table summarizes the significant improvements observed in plant height, leaf area, and chlorophyll content when treated with dioctyl sulphite, indicating its potential as a growth enhancer.

Toxicological Studies

In industrial contexts, dioctyl sulphite has been evaluated for its toxicity in aquatic organisms. Studies have shown that exposure can lead to adverse effects on fish species, particularly concerning reproductive health and developmental processes .

- Table 2: Toxicity Effects of Dioctyl Sulphite on Aquatic Life

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Rainbow Trout | 15 | Reduced survival rate |

| Daphnia Magna | 10 | Impaired reproduction |

These findings underscore the importance of assessing the ecological impact of dioctyl sulphite, particularly in environments where it may be released due to industrial activities.

Q & A

Q. How should researchers address confounding variables when studying Dioctyl sulphite’s interaction with co-pollutants (e.g., heavy metals) in environmental samples?

Q. Tables for Quick Reference

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Purity analysis, volatile byproduct detection | Retention time, mass-to-charge ratio (m/z) |

| HRMS | Organosulphite derivative identification | Isotopic pattern, exact mass (<5 ppm error) |

| H NMR | Structural confirmation | Chemical shift (δ), coupling constants (J) |

| ICP-MS | Sulphur speciation in environmental samples | S/S ratio, detection limit |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.